molecular formula C12H19NO3 B13588532 3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13588532
M. Wt: 225.28 g/mol
InChI Key: SEHQEMVCHSQYTP-UHFFFAOYSA-N
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Description

3-acetyl-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[3.1.1]heptane core. Such structures are often found in bioactive natural products and drug candidates, making this compound of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves a series of organic reactions starting from simpler precursors. One common method includes a formal [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclic core under mild and operationally simple conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-acetyl-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific functional groups and the presence of an aza nitrogen atom.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-acetyl-5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO3/c1-8(2)11-4-12(5-11,10(15)16)7-13(6-11)9(3)14/h8H,4-7H2,1-3H3,(H,15,16)

InChI Key

SEHQEMVCHSQYTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(CN(C2)C(=O)C)C(=O)O

Origin of Product

United States

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